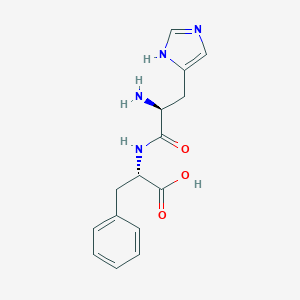

H-His-Phe-OH

Descripción general

Descripción

H-His-Phe-OH is a dipeptide composed of the amino acids histidine and phenylalanine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .

Aplicaciones Científicas De Investigación

H-His-Phe-OH has various applications in scientific research, including:

Chemistry: Used as a model compound to study peptide bond formation and cleavage.

Biology: Investigated for its role in protein metabolism and as a potential biomarker for certain metabolic disorders.

Medicine: Explored for its potential therapeutic effects, such as antioxidant properties and modulation of immune responses.

Mecanismo De Acción

Histidylphenylalanine is a dipeptide composed of two amino acids, histidine and phenylalanine . It is an incomplete breakdown product of protein digestion or protein catabolism . This article will cover the mechanism of action of Histidylphenylalanine, including its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

It’s worth noting that phenylalanine, one of the components of this dipeptide, is known to interact with the voltage-gated na+ channel, which is responsible for the generation of action potentials in excitable membranes .

Mode of Action

The antidepressant effects of phenylalanine, one of its constituent amino acids, are thought to be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Biochemical Pathways

Histidylphenylalanine is involved in the metabolic pathways of protein digestion and catabolism . It is a dipeptide, which means it is a compound made up of two amino acids linked by a peptide bond

Result of Action

As a breakdown product of protein digestion or protein catabolism, it may play a role in various physiological processes related to protein metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: H-His-Phe-OH can be synthesized through standard peptide synthesis methods. One common approach is the solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods: Industrial production of histidylphenylalanine may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial to maximize the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: H-His-Phe-OH can undergo various chemical reactions, including:

Oxidation: The imidazole ring of histidine can be oxidized to form different products.

Reduction: Reduction reactions can target the peptide bond or specific functional groups within the dipeptide.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of suitable catalysts.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives .

Comparación Con Compuestos Similares

- Phenylalanylhistidine

- Histidylserine

- Glycylhistidine

- Alanylhistidine

H-His-Phe-OH’s unique combination of histidine and phenylalanine imparts distinct properties that make it valuable for various research and industrial applications.

Actividad Biológica

H-His-Phe-OH, a dipeptide composed of histidine (His) and phenylalanine (Phe), has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and implications in various therapeutic contexts, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques, allowing for the efficient assembly of peptides with desired sequences. The process generally includes the following steps:

- Protection of Amino Acids : The amino acids are protected to prevent unwanted reactions during synthesis.

- Coupling : The protected His and Phe residues are coupled using coupling reagents such as HATU or EDC.

- Deprotection : After coupling, protecting groups are removed to yield the final product.

The purity and yield of synthesized this compound can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity is primarily attributed to the imidazole ring of histidine, which can donate hydrogen atoms to free radicals.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains. A study reported that this dipeptide effectively inhibited the growth of Staphylococcus aureus, a common pathogen responsible for skin infections . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of oxidative stress. In animal studies, administration of this dipeptide resulted in reduced neuronal damage and improved cognitive function following induced oxidative stress . This suggests its potential application in treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound exhibited a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 45 | 55 |

| 100 | 70 | 80 |

Case Study 2: Antimicrobial Efficacy

In vitro testing against E. coli and S. aureus demonstrated that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This highlights its potential as a natural antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of dipeptides like this compound. Modifications to the peptide backbone can enhance its biological activities:

- Substitution at the N-terminus : Altering the N-terminal amino acid can improve solubility and bioavailability.

- Cyclization : Cyclizing the peptide may enhance stability against enzymatic degradation.

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c16-12(7-11-8-17-9-18-11)14(20)19-13(15(21)22)6-10-4-2-1-3-5-10/h1-5,8-9,12-13H,6-7,16H2,(H,17,18)(H,19,20)(H,21,22)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAUFHMAAVTODF-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168606 | |

| Record name | Histidylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16874-81-0 | |

| Record name | Histidylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Histidylphenylalanine interact with DNA, and what are the downstream effects?

A1: Histidylphenylalanine, often complexed with metal ions like Copper(II) [] or Zinc(II) [, ], can bind to DNA and induce hydrolytic cleavage. This interaction is facilitated by the peptide's ability to intercalate with DNA []. The metal ion plays a crucial role in the cleavage process, likely by activating water molecules and facilitating nucleophilic attack on the DNA backbone. The result is the breakage of DNA strands, which can have significant biological implications.

Q2: What is the structural characterization of Histidylphenylalanine, including its molecular formula, weight, and spectroscopic data?

A2: Histidylphenylalanine (C17H19N5O3) has a molecular weight of 341.36 g/mol. While its specific spectroscopic data is not provided in the research excerpts, techniques like 1H-NMR spectroscopy have been employed to understand its binding modes and geometry, especially in the context of metal complexes [, ]. Additionally, UV-visible spectroscopy has been utilized to study the DNA binding of its metal complexes [, ].

Q3: Can you elaborate on the catalytic properties and applications of Histidylphenylalanine, particularly its role in DNA cleavage?

A3: While Histidylphenylalanine itself might possess limited catalytic activity, its complexes with transition metals like copper [] and zinc [, ] exhibit significant DNA cleavage properties. The mechanism likely involves the metal ion within the complex acting as a Lewis acid, activating water molecules for nucleophilic attack on the DNA phosphodiester bonds. This leads to hydrolysis of the DNA backbone and subsequent strand breaks. This catalytic activity holds potential applications in areas like gene editing and anti-cancer therapies, although further research is needed to explore these avenues.

Q4: Has computational chemistry been used to study Histidylphenylalanine and its interactions?

A4: While the provided research excerpts do not explicitly mention computational studies on Histidylphenylalanine, such techniques could be valuable for understanding its interactions. For example, molecular docking simulations could provide insights into how Histidylphenylalanine complexes bind to DNA, while molecular dynamics simulations could shed light on the dynamic behavior of these complexes and their influence on DNA structure. Furthermore, QSAR (Quantitative Structure-Activity Relationship) models could be developed to explore the relationship between the structure of Histidylphenylalanine derivatives and their DNA cleavage activity.

Q5: How does the type of diabetes (Type 1 vs. Type 2) influence the levels of Histidylphenylalanine and its relation to Chronic Kidney Disease (CKD) progression?

A5: Research indicates that individuals with Type 1 Diabetes (T1D) tend to exhibit higher plasma levels of Histidylphenylalanine compared to those with Type 2 Diabetes (T2D) []. Interestingly, elevated Histidylphenylalanine levels were also found to be associated with faster CKD progression, particularly in individuals with T1D []. While the precise mechanisms behind these observations remain unclear, this finding highlights the potential of Histidylphenylalanine as a biomarker for monitoring CKD progression, particularly in the context of T1D.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.